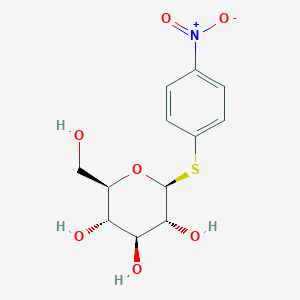

Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Description

Electronic Effects on Transition State Stabilization

The thioglycosidic bond’s reduced electronegativity diminishes hydrogen-bonding interactions with active-site residues. For sweet almond β-glucosidase, this shifts the rate-limiting step from glycosyl-enzyme intermediate formation (as in O-glucosides) to thioglycosidic bond cleavage. Nuclear magnetic resonance (NMR) studies confirm that hydrolysis proceeds with retention of anomeric configuration, consistent with a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.

Steric and Conformational Consequences

The larger atomic radius of sulfur (1.04 Å vs. 0.66 Å for oxygen) induces minor but consequential distortions in substrate binding. Molecular dynamics simulations suggest that the 1-thio group displaces water molecules near the catalytic nucleophile (Glu residue in family 1 glycosidases), potentially slowing nucleophilic attack.

Mechanistic Insights from Kinetic Isotope Effects

The absence of a solvent deuterium kinetic isotope effect (SKIE) on k~cat~/K~M~ for pNP-β-thioglucoside hydrolysis (SKIE = 1.00 ± 0.05) contrasts sharply with O-glucosides (SKIE ≈ 2.0). This indicates that proton transfer steps—critical in O-glucoside catalysis—do not limit the rate of thioglucoside hydrolysis. Instead, bond cleavage likely occurs via a pre-protonated pathway, where remote protonation of the leaving group (e.g., at nitrogen in heterocyclic thioglucosides) precedes nucleophilic attack.

Properties

Molecular Formula |

C12H15NO7S |

|---|---|

Molecular Weight |

317.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

InChI Key |

IXFOBQXJWRLXMD-ZIQFBCGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Matta & Barlow (1976) Protocol :

- Glycosyl bromide preparation : Treat peracetylated D-glucose with HBr/AcOH.

- Nucleophilic substitution : React with sodium p-nitrobenzenethioxide in DMF at 0°C.

$$

\text{AcO-Glc-Br + NaS-C}6\text{H}4\text{-NO}2 \rightarrow \text{AcO-Glc-S-C}6\text{H}4\text{-NO}2 + \text{NaBr}

$$ - Deprotection : Remove acetyl groups via Zemplén transesterification (NaOMe/MeOH).

- Yield : 58–72%.

- Limitations : Requires anhydrous conditions and toxic DMF.

Thiourea Intermediate Method

- Glycosyl bromide synthesis : 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

- Thiourea reaction : Form 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiopseudourea.

- Reductive cleavage : Use Raney nickel to yield 1-thio-β-D-glucopyranose derivative.

- Alkylation : Treat with p-nitrobenzyl bromide, followed by deacetylation.

- Yield : ~50% after purification.

Comparative Analysis of Methods

Applications and Research Significance

- Enzyme studies : Used as stable glycosidase inhibitors/activators due to sulfur’s resistance to hydrolysis.

- Glycoconjugate synthesis : Serves as a building block for thioglycoside-containing glycoproteins.

- Pharmacological chaperones : Explored for lysosomal storage disorders.

Chemical Reactions Analysis

Reactions with Glycosidases

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNT-Glc) is a substrate for various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds . Studies have used pNT-Glc to observe the activity of different HorGH1 variants, which are glycoside hydrolases .

-

Hydrolysis: Glycosidases can hydrolyze pNT-Glc, releasing p-nitrophenol (pNP) and a sugar moiety . The rate of this hydrolysis can be measured to determine the enzyme's activity .

-

Enzyme Kinetics: Enzyme kinetics towards pNT were performed at 25 °C in 50 mM bicarbonate buffer pH 9.4 containing 30 % DMSO in the presence of 0.3 mg/mL enzyme, 1 mM sugar donor, 20 mM β-mercaptoethanol and 0.5 mM, 1 mM, 2 mM, 10 mM or 20 mM pNT in a total reaction volume of 1 mL .

KM, α-D-glc Vmax, α-D-glc [U/mg] HorGH1 E166A 2.26 ± 0.23 2.67 ± 0.08 ⋅ 10-2 HorGH1 M299R/E166A 2.12 ± 0.30 2.36 ± 0.09 ⋅ 10-2

Activity of HorGH1 Variants: The activity of different HorGH1 variants towards 4-nitrophenyl-β-D-glucopyranoside (pNP-Glc) and 4-nitrophenyl-β-D-thioglucopyranoside (pNT-Glc) was also studied . All variants lacking either the catalytic acid/base or the nucleophilic residues had an activity of <0.01 U/mg towards pNP-Glc and no activity towards pNT-Glc . Among the mutants, HorGH1 E166A and HorGH1 M299R E166A displayed the highest activity (0.01 U/mg towards pNP-Glc) .

Formation of Glycosidic Bonds

This compound is a glycoside in which a sugar group is bonded through one carbon to another group via a S-glycosidic bond . Thioglycosides, in general, are enzymatically stable analogs of glycosides useful for structural and mechanistic studies .

Scientific Research Applications

4-Nitrophenyl b-D-thioglucopyranoside is widely used in scientific research for the study of enzyme kinetics, substrate specificity, and inhibitor screening for thioglucosidases . It is also utilized in various metabolic pathway studies and biological processes involving thioglucosidase enzymes . Additionally, it serves as a valuable tool in the development of diagnostic assays and the investigation of enzyme mechanisms .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl b-D-thioglucopyranoside involves its enzymatic cleavage by thioglucosidase enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the thioglycosidic bond, resulting in the release of 4-nitrophenol and thioglucose . The 4-nitrophenol moiety absorbs light at a specific wavelength, allowing for its quantification using spectrophotometric methods .

Comparison with Similar Compounds

Structural Analogs: Thioglycosides vs. O-Glycosides

PNP-1-thio-β-D-glucopyranoside is compared below with its O-glycoside counterpart and other thioglycosides:

Key Findings :

- Enzymatic Stability: Thioglycosides (e.g., PNP-1-thio-β-D-glucopyranoside) resist hydrolysis by most glycosidases due to the thio bond’s reduced electrophilicity, unlike O-glycosides like 4-nitrophenyl β-D-glucopyranoside, which are readily cleaved .

- Substrate Specificity: The para-nitrophenyl group in PNP derivatives allows real-time monitoring of enzymatic activity, whereas phenyl thioglycosides (e.g., phenyl 1-thio-β-D-glucopyranoside) require alternative detection methods .

- Positional Isomerism: PNP-3-thio-β-D-glucopyranoside (C3 thio-linkage) exhibits distinct binding affinities compared to the C1-thio analog, highlighting the importance of linkage position in enzyme interactions .

Comparison with Modified Derivatives

- Acetylated Derivatives: Compounds like (4'-nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 13089-27-5) demonstrate enhanced solubility and altered enzyme recognition due to acetyl protection of hydroxyl groups .

Biological Activity

Para-nitrophenyl 1-thio-beta-D-glucopyranoside (pNPG) is a synthetic thioglycoside compound widely recognized for its role as a substrate in glycosidase assays. Its biological activity is primarily linked to its enzymatic interactions, particularly with glycosidases involved in carbohydrate metabolism. This article delves into the compound's synthesis, biological properties, and its applications in biochemical research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₇S

- Molecular Weight : Approximately 317.315 g/mol

- Structure : The compound features a para-nitrophenyl group linked to a β-D-glucopyranoside via a sulfur atom, enhancing its stability and reactivity compared to other glycosides.

Role as a Glycosidase Substrate

pNPG is primarily utilized as a chromogenic substrate for various glycosidases, facilitating the measurement of enzyme activity through the release of para-nitrophenol upon hydrolysis. This property makes it invaluable in both research and clinical diagnostics.

- Enzymatic Assays : pNPG is employed in assays to determine the activity of enzymes such as:

- α-Glucosidase

- β-Glucosidase

The hydrolysis of pNPG can be quantified spectrophotometrically, allowing for precise measurements of enzyme kinetics.

Interaction Studies

Research has shown that pNPG interacts with several glycosidases, revealing insights into substrate specificity and enzyme kinetics. For instance, studies have demonstrated varying Km and Vmax values for pNPG when used as a substrate by different enzymes:

| Enzyme | Km (mM) | Vmax (μmol/min/mg protein) |

|---|---|---|

| β-Glucosidase from Pichia pastoris | 0.12 | 10.0 |

| α-Glucosidase | 0.22 | 11.7 |

| Other substrates (e.g., cellobiose) | 0.096 | 6.2 |

These parameters highlight the efficiency of pNPG as a substrate for various enzymatic reactions.

Antimicrobial and Antioxidant Activities

Recent studies have also explored the potential antimicrobial properties of pNPG and related thioglycosides. For example, compounds derived from thioglycosides exhibited significant antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antibacterial efficacy.

Study on Glycosidase Inhibition

A study focused on the inhibition of fungal glycosidases by structurally simple 1-thio-β-D-glucopyranosides demonstrated selective inhibition patterns:

- Inhibitors : Significant inhibition was observed against α- and β-glucosidases from Aspergillus oryzae.

- Activation : Weak to moderate activation was noted for α- and β-galactosidases.

This study emphasizes the potential of pNPG derivatives in developing therapeutic agents targeting glycosidases involved in various metabolic pathways.

Toxicological Evaluations

In vivo studies conducted on synthesized thiourea derivatives containing pNPG showed promising results regarding their safety profile. These compounds did not exert toxic effects on hematological or biochemical parameters in experimental models, suggesting their potential for therapeutic applications without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for para-nitrophenyl 1-thio-β-D-glucopyranoside, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves glycosylation of 4-nitrophenol with peracetylated thioglucose derivatives under acidic conditions. For example, thioglycosides like 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside can react with 4-nitrophenol in dichloromethane using BF₃·Et₂O as a catalyst at 0–25°C . Yield optimization requires strict control of reaction time (monitored via TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from similar nitrophenyl glycoside syntheses suggests yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for characterizing para-nitrophenyl 1-thio-β-D-glucopyranoside purity and structure?

- Methodological Answer : Key techniques include:

- HPLC-UV : To confirm purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- NMR : ¹H and ¹³C NMR to verify glycosidic linkage (e.g., δ 7.5–8.3 ppm for para-nitrophenyl protons; anomeric carbon at ~85–90 ppm for thioglycosidic bonds) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 386.3 for C₁₂H₁₅NO₈S) .

- IR Spectroscopy : Peaks at 840 cm⁻¹ (C-S bond) and 1520 cm⁻¹ (NO₂ stretching) .

Q. How is para-nitrophenyl 1-thio-β-D-glucopyranoside applied as a substrate in β-glucosidase assays?

- Methodological Answer : The compound serves as a chromogenic substrate. Upon enzymatic hydrolysis, it releases para-nitrophenol (yellow, λmax = 405 nm), enabling kinetic monitoring. Standard protocols involve:

- Incubating the substrate (1–5 mM) with enzyme in buffer (pH 4.5–7.0, 37°C).

- Terminating reactions with NaOH (0.1 M) to stabilize the chromophore.

- Quantifying absorbance and calculating activity (µmol/min/mg) using ε = 18,300 M⁻¹cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., Km variability) when using this substrate across enzyme isoforms?

- Methodological Answer : Discrepancies arise from enzyme source differences (e.g., human vs. microbial β-glucosidases) and assay conditions. To standardize results:

- Control pH rigorously (e.g., fungal enzymes prefer pH 5.0; human lysosomal enzymes pH 4.5).

- Use HPLC-UV to rule out non-enzymatic hydrolysis (common in alkaline buffers) .

- Compare data with structurally analogous substrates (e.g., 4-nitrophenyl β-D-galactopyranoside) to infer active-site specificity .

Q. What strategies mitigate solubility limitations of para-nitrophenyl 1-thio-β-D-glucopyranoside in high-throughput screening?

- Methodological Answer : The compound’s low aqueous solubility (<5 mM) can be addressed by:

- Co-solvents : Use DMSO (≤10% v/v) to pre-dissolve the substrate, ensuring no solvent-induced enzyme inhibition.

- Surfactants : Add Tween-20 (0.01% w/v) to enhance dispersion without interfering with absorbance .

- Alternative Derivatives : Replace the acetyl-protected precursor (e.g., 2,3,4,6-tetra-O-acetyl) for improved lipophilicity in organic-phase assays .

Q. How does the 1-thio modification impact substrate specificity compared to O-glycosidic analogs?

- Methodological Answer : The thio-glycosidic bond (C-S) increases resistance to acid hydrolysis but may alter enzyme binding. Comparative studies show:

- Reduced turnover rates : Due to steric hindrance from sulfur’s larger atomic radius.

- Enhanced stability : Thioglycosides are less prone to non-enzymatic degradation in storage.

- Validate specificity via X-ray crystallography or molecular docking to map active-site interactions .

Q. What advanced techniques quantify trace-level para-nitrophenyl 1-thio-β-D-glucopyranoside degradation products in long-term assays?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for degradation products (e.g., free 4-nitrophenol, glucose-thiol derivatives) with detection limits <1 nM.

- Stability Studies : Store substrates at –20°C under argon; monitor degradation via weekly HPLC checks .

Data Contradiction Analysis

Q. Why do some studies report non-linear Lineweaver-Burk plots for this substrate, and how should this be addressed?

- Methodological Answer : Non-linearity may indicate substrate inhibition or allosteric effects. Solutions include:

- Lower substrate concentrations : Test 0.1–2× Km to avoid saturation.

- Alternative models : Use the Hill equation or Eadie-Hofstee plots to analyze cooperative binding.

- Enzyme purity checks : Contaminating isoforms (e.g., β-galactosidases) can distort kinetics; validate via SDS-PAGE .

Comparative Research Questions

Q. How does para-nitrophenyl 1-thio-β-D-glucopyranoside compare to fluorogenic substrates in sensitivity for enzyme inhibition studies?

- Methodological Answer : While fluorogenic substrates (e.g., 4-methylumbelliferyl glucoside) offer higher sensitivity (detection limits ~0.1 nM), para-nitrophenyl derivatives provide cost-effective, UV-Vis-compatible alternatives. Use the latter for preliminary screens and switch to fluorogenic analogs for low-abundance enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.